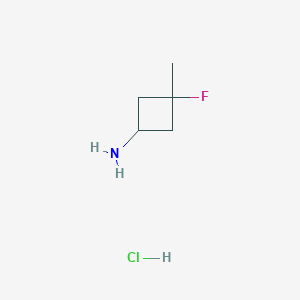![molecular formula C10H9BrClN3O B2631555 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide CAS No. 1514813-09-2](/img/structure/B2631555.png)
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is an organic compound that features a bromine and chlorine substituted phenyl ring, an amino group, and a cyanomethyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide typically involves the reaction of 3-bromo-4-chloroaniline with cyanomethyl acetate under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Reduction Products: Reduction can yield amine derivatives.
科学的研究の応用
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(3-bromo-4-fluorophenyl)amino]-N-(cyanomethyl)acetamide
- 2-[(3-chloro-4-fluorophenyl)amino]-N-(cyanomethyl)acetamide
- 2-[(3-bromo-4-methylphenyl)amino]-N-(cyanomethyl)acetamide
Uniqueness
2-[(3-bromo-4-chlorophenyl)amino]-N-(cyanomethyl)acetamide is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-(3-bromo-4-chloroanilino)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3O/c11-8-5-7(1-2-9(8)12)15-6-10(16)14-4-3-13/h1-2,5,15H,4,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYCPXGQGXJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NCC#N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorophenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2631472.png)



![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)
![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)
![3-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2631495.png)
